molecular formula C7H13F2NO2S B3008604 (4,4-Difluorocyclohexyl)methanesulfonamide CAS No. 1564646-80-5

(4,4-Difluorocyclohexyl)methanesulfonamide

Cat. No.: B3008604
CAS No.: 1564646-80-5
M. Wt: 213.24
InChI Key: RLWQXEWBKNBBGJ-UHFFFAOYSA-N
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Description

(4,4-Difluorocyclohexyl)methanesulfonamide is a chemical compound supplied for research purposes. With the molecular formula C 7 H 13 F 2 NO 2 S, it features a sulfonamide functional group attached to a 4,4-difluorocyclohexylmethyl moiety. This structure is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Compounds with the sulfonamide group and a difluorocyclohexyl component have been investigated for their potential as mPGES inhibitors . mPGES (microsomal prostaglandin E synthase) is a key enzyme in the inflammatory process, and its inhibition is a promising strategy for the treatment of pain, inflammatory diseases, and certain types of cancer . Researchers can utilize this high-quality compound to explore its specific mechanism of action, binding affinity, and efficacy in biochemical and cellular assays. The presence of the sulfonamide group is a common pharmacophore in many bioactive molecules, making this compound a valuable building block or a candidate for further structural optimization in drug discovery projects. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,4-difluorocyclohexyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2S/c8-7(9)3-1-6(2-4-7)5-13(10,11)12/h6H,1-5H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWQXEWBKNBBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CS(=O)(=O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4,4 Difluorocyclohexyl Methanesulfonamide

Established Synthetic Pathways for the Core (4,4-Difluorocyclohexyl)methanesulfonamide Structure

While direct, single-publication syntheses of this compound are not extensively detailed in readily available literature, a plausible and chemically sound synthetic route can be constructed from established transformations of its key precursors. The pathway originates from a protected cyclohexanone (B45756) derivative and proceeds through several key intermediates to arrive at the final sulfonamide.

The synthesis of the (4,4-difluorocyclohexyl)methyl moiety typically begins with a suitable cyclohexanone precursor. A common starting material is 1,4-cyclohexanedione (B43130) monoethylene ketal, which allows for selective fluorination. google.com

Fluorination and Deprotection to 4,4-Difluorocyclohexanone (B151909): The synthesis commences with the fluorination of 1,4-cyclohexanedione monoethylene ketal. This is followed by the removal of the ketal protecting group under acidic conditions to yield the key intermediate, 4,4-difluorocyclohexanone. google.com

Carbon Chain Elongation: The ketone must be converted to a structure containing the required exocyclic methylene (B1212753) group. A standard method for this is the Wittig or Horner-Wadsworth-Emmons reaction to introduce a carboxylate group, followed by reduction.

Reduction to (4,4-Difluorocyclohexyl)methanol: The resulting 4,4-difluorocyclohexanecarboxylic acid or its ester is then reduced to the primary alcohol, (4,4-Difluorocyclohexyl)methanol. Lithium hydroxide (B78521) is effective for the hydrolysis of the ester to the carboxylic acid. chemicalbook.com

Conversion to a Halide: The alcohol is converted into a more reactive intermediate, such as (4,4-difluorocyclohexyl)methyl bromide, to facilitate nucleophilic substitution.

Formation of the Methanesulfonamide (B31651): The final step involves the reaction of the halide with methanesulfonamide in the presence of a suitable base to form the target molecule, this compound.

A summary of the key transformations and typical conditions is presented in the table below.

StepTransformationKey Reagents and ConditionsIntermediate/Product
1Fluorination of Protected Ketone1,4-Cyclohexanedione monoethylene ketal, Fluorinating agent (e.g., Deoxofluor)8,8-Difluoro-1,4-dioxaspiro[4.5]decane
2DeprotectionAqueous HCl, Heat (e.g., 100°C) chemicalbook.com4,4-Difluorocyclohexanone chemicalbook.com
3Hydrolysis of Ester PrecursorEthyl 4,4-difluorocyclohexanecarboxylate, LiOH, THF/H₂O chemicalbook.com4,4-Difluorocyclohexanecarboxylic acid chemicalbook.com
4Reduction of Carboxylic AcidReducing agent (e.g., LiAlH₄ or BH₃·THF)(4,4-Difluorocyclohexyl)methanol
5Halogenation of AlcoholPBr₃ or CBr₄/PPh₃1-(Bromomethyl)-4,4-difluorocyclohexane
6Sulfonamide FormationMethanesulfonamide, Base (e.g., K₂CO₃ or NaH), Solvent (e.g., DMF)This compound

Protecting group chemistry is essential for the successful synthesis of complex molecules by preventing unwanted side reactions at reactive functional groups. biosynth.com In the established pathway for this compound, the most critical application of this strategy occurs in the initial steps.

The use of 1,4-cyclohexanedione monoethylene ketal as the starting material is a deliberate choice to protect one of the ketone carbonyls. google.com The ethylene (B1197577) ketal, an acetal, is stable under the basic or nucleophilic conditions required for many transformations but is readily cleaved under acidic conditions. This allows for selective chemistry to be performed on the unprotected carbonyl group. In this synthesis, it ensures that fluorination occurs at the desired position.

The deprotection step, which unmasks the ketone to form 4,4-difluorocyclohexanone, is typically achieved by heating in aqueous acid, such as hydrochloric acid. google.comchemicalbook.com This transformation is efficient and crucial for revealing the intermediate necessary for subsequent carbon chain elongation. For the final sulfonamide formation step, protection of the sulfonamide N-H group is generally not required for simple alkylation reactions.

Derivatization Strategies for Analogous Sulfonamide Compounds

The this compound scaffold can be modified to generate a library of analogous compounds for structure-activity relationship (SAR) studies. These modifications can target the difluoromethylene moiety, the cyclohexane (B81311) ring, or the sulfonamide group itself.

The difluoromethylene (CF2) group is a highly valued bioisostere for moieties such as methylene, carbonyl, or ether oxygen atoms. chemicalbook.com Its introduction can modulate a molecule's lipophilicity, metabolic stability, and conformational preferences. While the target compound already contains a CF2 group, the synthesis of analogs could involve the introduction of additional difluoromethylene units.

General methods for creating C-CF2 bonds often rely on the use of difluorocarbene or its equivalents. chemicalbook.com Reagents like (bromodifluoromethyl)trimethylsilane (B180072) (Me3SiCF2Br) can generate difluorocarbene under mild conditions for reaction with nucleophiles. chemicalbook.com Another modern approach involves the use of fluoroform (CHF3), an inexpensive and atom-efficient reagent, which can be utilized for difluoromethylation reactions in continuous flow systems. rsc.org

The 4,4-difluorocyclohexanone intermediate is a versatile platform for modifications to the carbocyclic ring. Standard ketone chemistry can be employed to introduce various substituents or alter the ring structure before the methanesulfonamide side chain is elaborated. For example, alpha-functionalization of the ketone could be used to install substituents adjacent to the carbonyl group. Furthermore, the ketone can be used to generate other difluorinated cyclohexane derivatives, such as 1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid, showcasing the potential for creating diverse analogs from a common intermediate. chemsrc.com

Advanced Chemical Synthesis Techniques Applied to Difluorocyclohexyl-containing Sulfonamides

Modern synthetic chemistry offers a range of advanced techniques that can be applied to improve the efficiency, safety, and scalability of synthesizing difluorocyclohexyl-containing sulfonamides. Continuous flow chemistry, for instance, provides significant advantages for handling hazardous reagents or highly exothermic reactions. The use of fluoroform for difluoromethylation is particularly well-suited to a flow setup, allowing for precise control over reaction parameters and safe handling of the gaseous reagent. rsc.org

Furthermore, the development of novel catalytic systems continues to provide new avenues for C-F bond formation and C-H functionalization, which could streamline the synthesis of the core difluorinated ring. As an example, late-stage functionalization strategies, which allow for the introduction of fluorine or other groups at a late point in the synthetic sequence, are of high interest in medicinal chemistry for the rapid generation of analogs.

Molecular Pharmacology and Biochemical Mechanisms of Action

Modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Function

No scientific literature was identified that links (4,4-Difluorocyclohexyl)methanesulfonamide to the modulation of AMPA receptor function. The following sections describe the general mechanisms by which certain therapeutic compounds modulate these receptors.

Positive allosteric modulators (PAMs) of AMPA receptors are compounds that enhance the function of the receptor without directly activating it. uni.lu They bind to an allosteric site, a location on the receptor distinct from the glutamate binding site. uni.lu This binding event typically induces a conformational change in the receptor that slows its deactivation or desensitization. epo.orgbldpharm.com

Deactivation is the process of the receptor channel closing after the agonist (glutamate) unbinds, while desensitization is the process where the channel closes despite the continued presence of the bound agonist. epo.orggoogle.com By slowing these processes, PAMs prolong the flow of ions through the channel in response to glutamate, thereby potentiating the synaptic signal. uni.lutandfonline.com This mechanism increases the apparent affinity of the AMPA receptor for glutamate and enhances excitatory synaptic currents. google.comtandfonline.com

Table 1: General Classes of AMPA Receptor Positive Allosteric Modulators

Modulator Class Primary Mechanism of Action Example Compounds
Low-Impact Decrease receptor deactivation CX-516, Aniracetam

| High-Impact | Decrease both deactivation and desensitization | Tulrampator (CX-1632), CX614 |

AMPA receptors are the primary mediators of fast excitatory synaptic transmission in the central nervous system. tandfonline.combldpharm.comgoogleapis.com Their activation by glutamate leads to the influx of sodium ions (and in some cases, calcium ions) into the postsynaptic neuron, causing a rapid depolarization of the cell membrane. googleapis.com This event, known as an excitatory postsynaptic potential (EPSP), is the fundamental basis of signal propagation between neurons. googleapis.com

The potentiation of AMPA receptor function by PAMs leads to several key cellular and synaptic consequences:

Enhanced Synaptic Transmission : By prolonging the duration of the EPSP, PAMs strengthen the connection between neurons.

Increased Synaptic Strength : The dynamic regulation of the number and function of AMPA receptors at the synapse is a key determinant of synaptic strength. justia.com Enhanced activation contributes to a more robust postsynaptic response.

Facilitation of Long-Term Potentiation (LTP) : LTP is a persistent strengthening of synapses that is a cellular basis for learning and memory. justia.com AMPA receptor potentiation can lower the threshold for inducing LTP.

Neuroplasticity refers to the brain's ability to reorganize itself by forming new neural connections. The modulation of AMPA receptors is central to this process. By strengthening synaptic transmission, AMPA receptor potentiation plays a direct role in the mechanisms of synaptic plasticity that underlie learning and memory. tandfonline.com Changes in the number, subunit composition, and phosphorylation state of AMPA receptors are critical for modifying synaptic strength. justia.com

Adult neurogenesis, the process of generating new neurons in the adult brain, occurs primarily in the subgranular zone of the dentate gyrus in the hippocampus. This process is linked to certain forms of learning and memory, particularly those that require distinguishing between similar contexts, a function known as pattern separation. While a direct mechanistic link between AMPA receptor modulation and the rate of neurogenesis is complex, the integration and survival of new neurons depend on synaptic activity. Enhanced AMPA receptor-mediated transmission can facilitate the synaptic integration of newly born neurons into existing neural circuits, which is crucial for their survival and function in memory processes.

Inhibition of Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Activity

While no studies directly assess the effect of this compound on mPGES-1, patent literature demonstrates that the (4,4-difluorocyclohexyl) moiety is incorporated into novel bis(sulfonamide) derivatives designed as inhibitors of mPGES-1. This suggests the relevance of this chemical group in the development of compounds targeting this enzyme.

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2). It catalyzes the conversion of prostaglandin H2 (PGH2), which is produced by cyclooxygenase (COX) enzymes, into PGE2. mPGES-1 is an inducible enzyme, meaning its expression is significantly upregulated during inflammation and in various pathological states, including cancer.

Inhibitors of mPGES-1 act by binding to the enzyme and blocking its catalytic activity. This prevents the isomerization of PGH2 to PGE2. Targeting mPGES-1 is considered a potentially safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) because it selectively blocks the production of the pro-inflammatory PGE2 without affecting the production of other prostanoids that may have protective functions.

Table 2: Compound Containing the (4,4-Difluorocyclohexyl) Moiety from Patent Literature

Patent ID Example Compound Structure Containing Moiety Designated Target

By inhibiting mPGES-1, the synthesis of PGE2 is selectively reduced. This has several downstream consequences:

Reduced Inflammation : PGE2 is a key mediator of inflammation, causing vasodilation, increasing vascular permeability, and sensitizing nerve endings to pain. Reducing its production can alleviate these symptoms.

Potential for Prostanoid Shunting : Blocking the conversion of PGH2 to PGE2 can lead to the substrate PGH2 being diverted to other pathways. This can result in an increased synthesis of other prostanoids, such as prostaglandin F2α (PGF2α) and thromboxane B2 (TXB2), a phenomenon known as "shunting".

Modulation of Immune Responses : PGE2 has complex effects on the immune system, often acting as an immunosuppressant by inhibiting the function of T cells and other immune cells. Its inhibition can therefore alter immune responses.

The selective inhibition of PGE2 production via mPGES-1 targeting is a key strategy in the development of novel anti-inflammatory and potentially anti-cancer agents.

Exploration of Other Receptor or Enzyme Interactions

The therapeutic efficacy and safety profile of a pharmacological agent are critically dependent on its selectivity for its intended molecular target. In the context of this compound, a compound identified as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, understanding its potential interactions with other receptors and enzymes is of paramount importance. While comprehensive screening data for this compound is not extensively detailed in publicly available literature, the broader class of phenethyl sulfonamide derivatives and other AMPA receptor modulators have been subject to selectivity profiling to assess their off-target activities.

The primary concern with modulators of excitatory neurotransmission is the potential for non-specific effects that could lead to undesirable physiological outcomes. For instance, interactions with other ionotropic glutamate receptors, such as N-methyl-D-aspartate (NMDA) or kainate receptors, could significantly alter the compound's pharmacological profile. rsc.org Similarly, engagement with voltage-gated ion channels, G-protein coupled receptors (GPCRs), or various enzyme systems could lead to unforeseen side effects.

In the development of novel AMPA receptor positive allosteric modulators, it is standard practice to conduct broad screening panels to identify potential off-target interactions. These panels typically include a wide array of receptors, ion channels, and enzymes to ensure a high degree of selectivity for the intended AMPA receptor target. For example, studies on other advanced AMPA receptor modulators have demonstrated a high degree of selectivity, with no significant activity at a wide range of other central nervous system targets. One such compound was found to be selective when tested against a panel of ion channels, including other ionotropic glutamate receptors, as well as voltage-gated potassium, sodium, or calcium channels. rsc.org

Furthermore, another investigational AMPA receptor positive allosteric modulator, MDI-222, was reported to have no significant binding to a panel of 70 different receptors, ion channels, and transporters, underscoring the feasibility of achieving high selectivity within this class of compounds. nih.gov This level of specificity is a crucial attribute, as it minimizes the potential for complex polypharmacology and reduces the risk of adverse effects unrelated to the modulation of the AMPA receptor.

While specific data for this compound remains limited in peer-reviewed publications, the established precedent within the development of AMPA receptor modulators suggests that a thorough evaluation of its off-target interaction profile would be a critical component of its preclinical characterization. The following table represents a hypothetical selectivity profile for a highly selective AMPA receptor modulator, based on the types of assessments typically conducted for this class of compounds. It is important to note that this table is illustrative and does not represent empirically determined data for this compound.

Target ClassSpecific TargetInteraction/Activity
Ionotropic Glutamate ReceptorsNMDA ReceptorNo significant potentiation or inhibition
Kainate ReceptorNo significant potentiation or inhibition
Voltage-Gated Ion ChannelsSodium Channels (Nav)No significant modulation
Potassium Channels (Kv)No significant modulation
Calcium Channels (Cav)No significant modulation
GPCRsAdrenergic ReceptorsNo significant binding or functional activity
Dopaminergic ReceptorsNo significant binding or functional activity
Serotonergic ReceptorsNo significant binding or functional activity
EnzymesCytochrome P450 IsoformsNo significant inhibition
Monoamine Oxidase (MAO)No significant inhibition

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analyses

Conformational Analysis of the 4,4-Difluorocyclohexyl Moiety and its Influence on Activity

The introduction of geminal fluorine atoms at the 4-position of the cyclohexane (B81311) ring has profound stereoelectronic effects that dictate the conformational preference of the molecule. Unlike an unsubstituted cyclohexane ring, which undergoes rapid chair-flipping, the 4,4-difluoro substitution significantly biases the conformational equilibrium. The high electronegativity of the fluorine atoms and the C-F bond's interaction with adjacent C-C sigma bonds stabilize a specific chair conformation. This conformational locking reduces the molecule's flexibility, which can be advantageous for biological activity.

A rigid conformation minimizes the entropic penalty upon binding to a receptor or enzyme active site, as fewer conformational states are accessible in the unbound state. This pre-organization of the ligand for its binding site can lead to higher binding affinity. The fixed orientation of the methanesulfonamide (B31651) group, dictated by the rigid cyclohexyl scaffold, ensures a precise presentation of its interactive functional groups to the biological target. Computational studies on similar difluorocyclohexane systems have shown that fluorine substitution can lead to a preference for specific chair conformations, which can be critical for aligning pharmacophoric elements correctly within a binding pocket. researchgate.netacs.org The gem-difluorination serves as a tool to modulate the conformation and properties of the molecule, which can be harnessed to optimize interactions with biological targets. rsc.orgnih.gov

Functional Contribution of the Methanesulfonamide Group to Target Engagement

The methanesulfonamide group (-SO₂NH₂) is a key functional moiety that plays a critical role in the molecular recognition and binding of the compound to its targets. This group is a versatile hydrogen bond donor and acceptor. The two oxygen atoms are strong hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. These directional interactions are crucial for anchoring the ligand within the binding site of a protein. nih.gov

In the context of drug-receptor interactions, hydrogen bonds contribute significantly to binding affinity and specificity. unina.it Each hydrogen bond can increase binding affinity by an order of magnitude. researchgate.net The sulfonamide group can form specific hydrogen bonds with amino acid residues such as arginine, asparagine, glutamine, or serine in a binding pocket. For instance, in matrix metalloproteinase inhibitors, the sulfonamide group is known to form hydrogen bonds with the enzyme backbone and orient other parts of the molecule for optimal interaction. nih.gov This ability to form multiple, specific hydrogen bonds makes the methanesulfonamide group a critical pharmacophoric feature for target engagement.

Elucidation of Key Pharmacophoric Features for AMPA Receptor Potentiation

Positive allosteric modulators (PAMs) of the AMPA receptor enhance glutamatergic neurotransmission and represent a promising strategy for treating various central nervous system disorders. Pharmacophore models for AMPA PAMs typically consist of a combination of hydrophobic regions and hydrogen bonding sites. researchgate.netmdpi.com The (4,4-Difluorocyclohexyl)methanesulfonamide structure aligns well with these requirements.

The 4,4-difluorocyclohexyl ring serves as a bulky, lipophilic group that can occupy a hydrophobic pocket within the allosteric binding site of the AMPA receptor, which is known to have a U-shaped form. nih.gov The methanesulfonamide group provides the essential hydrogen bonding capabilities to interact with key residues at the dimer interface of the receptor's ligand-binding domain, which is a common binding site for PAMs. nih.govresearchgate.net The combination of these features allows the molecule to stabilize the active conformation of the receptor, thereby potentiating its response to glutamate.

Below is an interactive data table summarizing the key pharmacophoric features and their corresponding structural elements in this compound for AMPA receptor potentiation.

Pharmacophoric FeatureStructural Moiety in this compoundPutative Interaction with AMPA Receptor
Hydrophobic Region 4,4-Difluorocyclohexyl ringOccupies a hydrophobic pocket in the allosteric binding site.
Hydrogen Bond Acceptor Oxygen atoms of the sulfonamide groupInteract with donor residues (e.g., Ser, Thr, Asn) in the binding site.
Hydrogen Bond Donor N-H group of the sulfonamideInteract with acceptor residues (e.g., Asp, Glu) in the binding site.

Structure-Based Approaches for mPGES-1 Inhibition

Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, and its inhibition is a therapeutic target for anti-inflammatory drugs. nku.edu Structure-based drug design, utilizing techniques like molecular docking and virtual screening, has been instrumental in identifying novel mPGES-1 inhibitors. nih.govmdpi.com These computational methods predict how a ligand might bind to the enzyme's active site and what interactions stabilize the complex.

The active site of mPGES-1 is a well-defined cavity, and inhibitors often interact with key residues such as Arg126, Tyr130, and Gln134. benthamdirect.comacs.org The rigid scaffold of this compound is well-suited for fitting into such a defined pocket. Molecular docking studies on known inhibitors have revealed that specific interactions, such as hydrogen bonds and hydrophobic contacts, are crucial for potent inhibition. benthamdirect.com The methanesulfonamide group of the title compound could form hydrogen bonds with polar residues like Gln134 or Arg126, while the difluorocyclohexyl ring could engage in hydrophobic interactions within the active site. benthamdirect.com The structure-based approach allows for the rational design of inhibitors by optimizing these interactions to achieve higher potency and selectivity.

Ligand Design Principles from Analogous Compounds

The design of potent and selective ligands often relies on established principles derived from the study of analogous compounds. For both AMPA receptor modulators and mPGES-1 inhibitors, several key design principles are evident in the structure of this compound.

One important principle is the use of conformationally restricted scaffolds . The gem-difluorinated cyclohexane ring provides rigidity, which is a common strategy to enhance binding affinity by reducing the entropic cost of binding. rsc.orgnih.gov This principle is observed in many potent enzyme inhibitors and receptor modulators.

Another key principle is the incorporation of multifunctional groups capable of specific and directional interactions. The methanesulfonamide group serves this purpose by acting as both a hydrogen bond donor and acceptor, allowing for robust interactions with the target protein. nih.gov Biarylsulfonamides are a known class of positive allosteric AMPA receptor modulators, highlighting the utility of the sulfonamide moiety in this context. nih.gov

Finally, the principle of scaffold hopping and bioisosteric replacement is relevant. The difluorocyclohexyl group can be seen as a bioisostere for other cyclic or aromatic systems found in other modulators, offering a different vector space exploration while maintaining necessary hydrophobic properties. The strategic combination of a rigid aliphatic scaffold with a potent hydrogen-bonding group represents a powerful approach in modern ligand design.

Preclinical Investigation and Therapeutic Area Exploration

Neuropsychiatric and Neurological Disorder Models

Derivatives of the (4,4-Difluorocyclohexyl)methanesulfonamide scaffold have been a focal point of research for their potential to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function. This modulation is a key area of investigation for a variety of neuropsychiatric and neurological conditions.

Models Relevant to Depression and Cognitive Dysfunction

Patented research has identified sulfonamide derivatives incorporating the this compound moiety as potent AMPA receptor function enhancing agents. medchemexpress.com This activity is of significant interest in the context of depression and cognitive dysfunction, where enhancement of AMPA receptor signaling is considered a promising therapeutic strategy. The potentiation of AMPA receptors can lead to a range of intracerebral actions, including neural activation, enhancement of neural plasticity, and increased production of brain-derived neurotrophic factor (BDNF), all of which are implicated in the pathophysiology of depression and cognitive deficits. nih.gov

Exploration in Schizophrenia and Attention Deficit Hyperactivity Disorder (ADHD) Paradigms

The same class of sulfonamide derivatives has also been proposed for the treatment of schizophrenia and Attention Deficit Hyperactivity Disorder (ADHD). medchemexpress.com The underlying hypothesis is that enhancing AMPA receptor function can help to ameliorate the cognitive deficits and negative symptoms associated with schizophrenia, as well as improve attention and executive function in ADHD. The development of compounds with this mechanism of action represents a novel approach to addressing the unmet needs in the pharmacological treatment of these complex disorders. medchemexpress.com

Role in Neuropathic Pain Research (e.g., as part of AZD1940 scaffolds)

The this compound core is an integral part of the chemical structure of AZD1940, a compound investigated for the treatment of neuropathic pain. wikipedia.org AZD1940 was developed as a peripherally selective cannabinoid CB1 and CB2 receptor agonist. wikipedia.org Although its clinical development was discontinued (B1498344) due to a lack of efficacy and central nervous system side effects, its structural framework highlights the utility of the this compound scaffold in the design of molecules targeting pain pathways. wikipedia.org Furthermore, research into AMPA receptor potentiators has shown their potential to alleviate the depressive symptoms associated with chronic neuropathic pain, suggesting a dual therapeutic benefit for compounds acting on this target. nih.gov Studies have demonstrated that pharmacological enhancement of AMPA receptor function in the nucleus accumbens can reduce depression-like behaviors in animal models of neuropathic pain. nih.gov

Anti-inflammatory Research Pathways (related to mPGES-1 inhibition)

Currently, there is no direct scientific literature linking this compound or its immediate derivatives to the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) as a primary anti-inflammatory mechanism. The main therapeutic focus for this chemical scaffold, as evidenced by existing research, is on the modulation of AMPA receptors for neuropsychiatric and neurological disorders.

Assessment of In Vivo Brain Exposure and Distribution in Preclinical Models

The investigation of brain penetration and distribution is crucial for compounds targeting central nervous system disorders. While specific in vivo brain exposure data for the parent compound this compound is not publicly available, studies on its derivative, AZD1940, provide valuable insights into the potential for this scaffold to be utilized in brain imaging and pharmacokinetic studies.

Advanced Research Directions and Methodological Considerations

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict molecular interactions and properties. nih.gov For (4,4-Difluorocyclohexyl)methanesulfonamide, these in silico techniques are crucial for virtual screening, ligand design, and understanding its mechanism of action at a molecular level.

In Silico Screening and Virtual Ligand Design

In silico screening allows for the rapid evaluation of large libraries of virtual compounds based on the this compound scaffold. plos.org This process helps in identifying derivatives with high predicted affinity and selectivity for specific biological targets. plos.org Virtual ligand design, on the other hand, involves the rational modification of the lead compound to enhance its binding characteristics. mdpi.com For instance, the difluorocyclohexyl moiety can be systematically altered to probe its interaction with the target's binding pocket, while the methanesulfonamide (B31651) group can be modified to optimize pharmacokinetic properties.

A hypothetical in silico screening workflow for this compound derivatives could involve the following steps:

StepDescriptionComputational Tools
1. Target Identification and ValidationIdentifying the biological target and obtaining its 3D structure.Protein Data Bank (PDB)
2. Library GenerationCreating a virtual library of this compound derivatives.Chemical sketching software (e.g., ChemDraw)
3. Molecular DockingPredicting the binding mode and affinity of the virtual compounds to the target.AutoDock, Glide, GOLD
4. ADMET PredictionAssessing the absorption, distribution, metabolism, excretion, and toxicity profiles of the top-scoring compounds.SwissADME, ADMETLab 2.0. frontiersin.orgresearchgate.net
5. Hit SelectionSelecting the most promising candidates for experimental validation.-

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between this compound derivatives and their biological targets. mdpi.com These simulations can reveal the stability of the compound-target complex, the key amino acid residues involved in binding, and the conformational changes that occur upon binding. mdpi.com This information is invaluable for understanding the molecular basis of the compound's activity and for designing more potent and selective inhibitors. For example, MD simulations could elucidate how the fluorine atoms on the cyclohexyl ring contribute to the binding affinity and selectivity, potentially through interactions with specific regions of the target protein. rsc.org

Development of Novel Analytical and Spectroscopic Techniques for Compound Characterization and Quantification

The accurate characterization and quantification of this compound and its metabolites are essential for preclinical and clinical studies. The development of novel analytical and spectroscopic techniques is crucial for achieving the required sensitivity and specificity.

Advanced analytical techniques that could be applied include:

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for the separation and identification of the parent compound and its metabolites in biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for the structural elucidation of novel derivatives and for studying their interaction with target proteins. mdpi.com

X-ray Crystallography to determine the three-dimensional structure of the compound bound to its target, providing a detailed map of the binding interactions. nih.gov

Spectrophotometric methods could also be developed for the routine quantification of the compound in pharmaceutical formulations. ekb.eg

Strategies for Enhancing Selectivity and Efficacy in Preclinical Models

Enhancing the selectivity and efficacy of this compound is a key objective of preclinical development. Strategies to achieve this include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the compound and evaluating the impact on its biological activity to identify key structural features responsible for potency and selectivity.

Prodrug Approaches: Designing inactive precursors that are converted to the active drug in a target-specific manner, thereby reducing off-target effects.

Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents to enhance efficacy and overcome potential resistance mechanisms.

Future Prospects for Novel Drug Development Derived from this compound Scaffolds

The this compound scaffold holds significant promise for the development of novel therapeutic agents for a range of diseases. researchgate.net The unique physicochemical properties conferred by the difluorocyclohexyl group make it an attractive starting point for the design of new drugs with improved potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on:

Exploring the full therapeutic potential of this scaffold against a wider range of biological targets. nih.gov

Utilizing advanced drug delivery systems to improve the bioavailability and target-specific delivery of drugs derived from this scaffold.

Applying the insights gained from computational and analytical studies to design next-generation compounds with superior therapeutic properties.

The continued investigation of this compound and its derivatives, supported by cutting-edge research methodologies, is poised to yield significant advancements in medicinal chemistry and drug discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4,4-Difluorocyclohexyl)methanesulfonamide derivatives, and what yields are typically achieved?

  • Methodology : The compound is synthesized via hydrolysis of ester intermediates followed by coupling with 4,4-difluorocyclohexylamine. For example, ester hydrolysis (Method G) using aqueous LiOH/THF/MeOH produces carboxylic acids, which are then reacted with 4,4-difluorocyclohexylamine (Method A) using HATU/DIPEA in DMF. Yields range from 35% to 78% depending on substituents (e.g., compound 108 achieved 78% yield, while 110 yielded 35%) .
  • Optimization : Use of DAST (diethylaminosulfur trifluoride) for fluorination of tert-butyl 4-oxocyclohexylcarbamate in dichloromethane under ice-cooling achieves 70% yield for intermediates .

Q. How are this compound derivatives characterized for purity and structural integrity?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Confirms regiochemistry and substituent integration.
  • ESI-MS : Validates molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95% for most derivatives) using C18 columns with acetonitrile/water gradients .

Q. What role does the 4,4-difluorocyclohexyl group play in modulating physicochemical properties?

  • Impact : The difluorocyclohexyl fragment enhances metabolic stability by blocking oxidative metabolism at the cyclohexyl ring. It also reduces lipophilicity compared to non-fluorinated analogs, improving solubility and pharmacokinetic profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for target engagement?

  • Methodology :

  • Substituent Variation : Modify the thiazole-carboxamide core (e.g., phenyl, hydroxyphenyl, or methyl groups) to assess steric and electronic effects on binding. For instance, compound 109 (phenyl substituent) showed 67% yield and higher rigidity, potentially enhancing target affinity .
  • Fluorine Scanning : Replace fluorine with other halogens (Cl, Br) to evaluate metabolic resistance and steric effects .

Q. What strategies address contradictions in bioactivity data between in vitro and in vivo models for these derivatives?

  • Approach :

  • Metabolic Profiling : Use liver microsomes to identify unstable metabolites causing discrepancies.
  • Plasma Protein Binding Assays : Measure free drug concentration to correlate in vitro IC₅₀ with in vivo efficacy .
    • Case Study : Compound 29 (from a related series) showed poor hERG binding (<300 nM) in vitro but required PK/PD modeling to predict efficacious doses in vivo .

Q. How can computational methods guide the design of this compound-based inhibitors?

  • Tools :

  • Docking Studies : Use crystal structures of target proteins (e.g., SARS-CoV-2 3CL protease) to optimize sulfonamide interactions with catalytic residues.
  • MD Simulations : Assess conformational stability of the difluorocyclohexyl group in hydrophobic pockets .

Q. What in vitro assays are critical for evaluating the antiviral or anticancer potential of these derivatives?

  • Assays :

  • Enzyme Inhibition : Measure IC₅₀ against targets like PARP (poly ADP-ribose polymerase) using fluorescence-based NAD⁺ depletion assays.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to differentiate target-specific vs. off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.